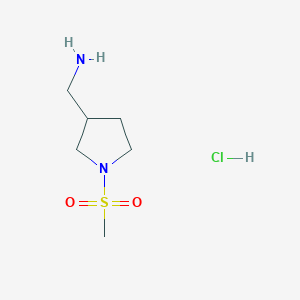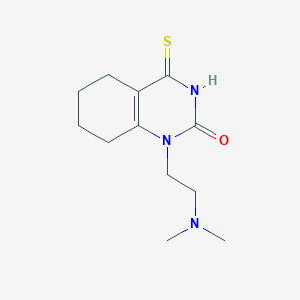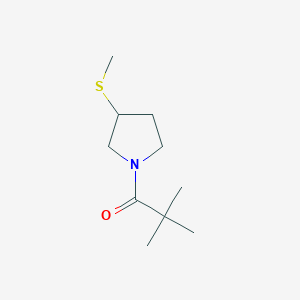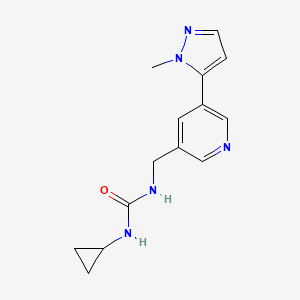
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride, also known as MSMP, is a chemical compound widely used in scientific research. It is a synthetic molecule that has been shown to have potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery.
作用機序
The exact mechanism of action of (1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride is not fully understood, but it is believed to work by modulating various cellular pathways and signaling molecules. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In the brain, this compound has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA replication and repair. In the brain, this compound has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function and memory. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.
実験室実験の利点と制限
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on (1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride, including:
1. Developing new this compound derivatives with improved biological activity and specificity.
2. Studying the potential therapeutic applications of this compound in other fields, such as immunology and infectious diseases.
3. Investigating the mechanism of action of this compound in more detail to better understand its cellular targets and signaling pathways.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound as a potential therapeutic agent for various diseases.
In conclusion, this compound is a synthetic molecule with promising potential for use in various fields of scientific research. Its unique properties and mechanisms of action make it a valuable tool for studying cellular pathways and developing new therapeutic agents.
合成法
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride is synthesized through a multi-step process that involves the reaction of pyrrolidine with methanesulfonyl chloride, followed by the addition of methylamine. The resulting product is then purified through crystallization and recrystallization to obtain the final product in the form of a white powder.
科学的研究の応用
(1-Methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for developing new anti-cancer drugs. In neuroscience, this compound has been shown to enhance cognitive function and memory, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use in drug discovery, as it can be used as a building block for synthesizing new compounds with specific biological activities.
特性
IUPAC Name |
(1-methylsulfonylpyrrolidin-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-3-2-6(4-7)5-8;/h6H,2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCMOQXGAPHVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423027-62-6 |
Source


|
| Record name | (1-methanesulfonylpyrrolidin-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)


![5-[(E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B2791988.png)


![4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2791992.png)



